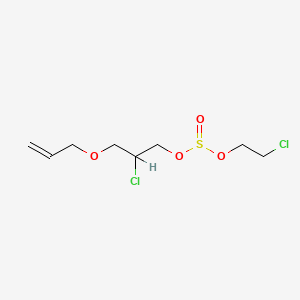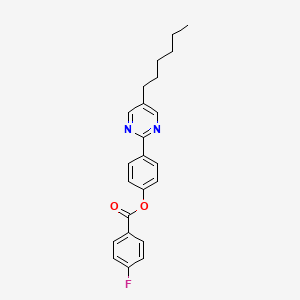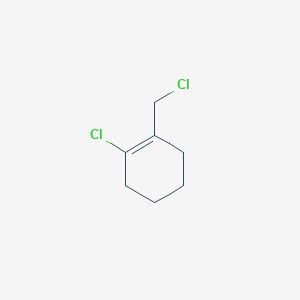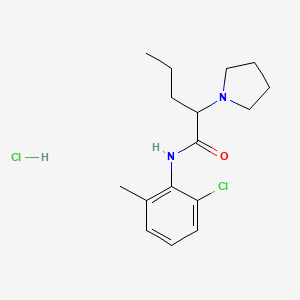
2-Methyl-3,4-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,4-dihydroquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C10H11N. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-3,4-dihydroquinoline can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. For example, the Skraup synthesis is a well-known method where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline derivatives .
Another method involves the reaction of 2-methylquinoline with isobutyric acid, silver nitrate, and Selectfluor in an aqueous solution at 80°C for 8 hours. The reaction mixture is then extracted with ethyl acetate and dried over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Methyl-3,4-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
2-Methyl-3,4-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2-Methyl-3,4-dihydroquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, they can act as inhibitors of specific enzymes and receptors, contributing to their therapeutic effects .
類似化合物との比較
Similar Compounds
2-Methylquinoline: Similar in structure but lacks the dihydro component.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
2-Methyl-3,4-dihydroquinoline is unique due to its specific substitution pattern and the presence of a partially saturated ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
特性
CAS番号 |
73721-12-7 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC名 |
2-methyl-3,4-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5H,6-7H2,1H3 |
InChIキー |
VNZWNRCFUPHWMN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


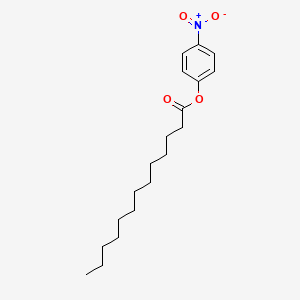
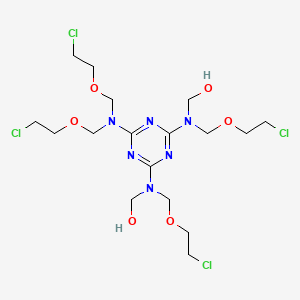
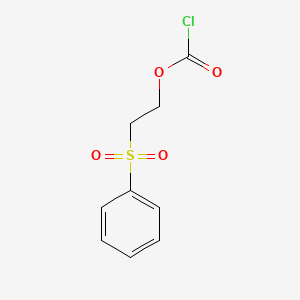
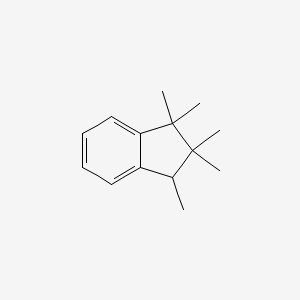
![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
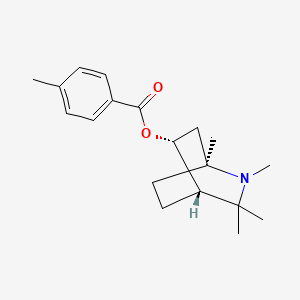
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)

